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N-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

Aromatase inhibition CYP enzyme binding Heme-iron coordination chemistry

N-[2-(4-Chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 2319647-51-1) is a heterocyclic small molecule (MW 341.8 g/mol, molecular formula C17H16ClN5O) built on a pyridazine-3-carboxamide pharmacophore. The scaffold is structurally analogous to the pyridazine-3-carboxamide core found in the clinical allosteric TYK2 inhibitor deucravacitinib and to 6-(imidazol-1-yl)pyridazine-based aromatase inhibitors such as MFT-279.

Molecular Formula C17H16ClN5O
Molecular Weight 341.8
CAS No. 2319647-51-1
Cat. No. B2641006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
CAS2319647-51-1
Molecular FormulaC17H16ClN5O
Molecular Weight341.8
Structural Identifiers
SMILESCC1=NC=CN1C2=NN=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClN5O/c1-12-19-10-11-23(12)16-7-6-15(21-22-16)17(24)20-9-8-13-2-4-14(18)5-3-13/h2-7,10-11H,8-9H2,1H3,(H,20,24)
InChIKeySZHAWTPIVYXWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 2319647-51-1): Procurement-Grade Structural and Pharmacophore Overview


N-[2-(4-Chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 2319647-51-1) is a heterocyclic small molecule (MW 341.8 g/mol, molecular formula C17H16ClN5O) built on a pyridazine-3-carboxamide pharmacophore . The scaffold is structurally analogous to the pyridazine-3-carboxamide core found in the clinical allosteric TYK2 inhibitor deucravacitinib and to 6-(imidazol-1-yl)pyridazine-based aromatase inhibitors such as MFT-279 [1][2]. Its defining moieties are a 2-methylimidazol-1-yl substituent at the pyridazine 6-position and a 4-chlorophenethyl carboxamide at the 3-position. These structural features differentiate it from both the imidazo[1,2-b]pyridazine PDE4 inhibitors patented by Pfizer (US 10,669,279) and from earlier 6-(1H-imidazol-1-yl)pyridazine derivatives lacking the 2-methyl group [3][2].

Procurement Risk Assessment: Why N-[2-(4-Chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide Cannot Be Replaced by Generic Pyridazine-3-Carboxamide Analogs


The pyridazine-3-carboxamide landscape has diverged into mechanistically distinct branches: TYK2 pseudokinase domain allosteric inhibitors (e.g., deucravacitinib), imidazo[1,2-b]pyridazine ATP-competitive kinase inhibitors (Pfizer PDE4 patent series), and 6-(imidazol-1-yl)pyridazine aromatase inhibitors (e.g., MFT-279) [1][2][3]. Each branch imposes unique pharmacophoric requirements at the 6-position heterocycle and 3-position amide/amine substituent that are non-interchangeable. The 2-methylimidazol-1-yl group in the target compound introduces steric bulk and electronic differences versus unsubstituted imidazole that can modulate heme-iron coordination geometry and binding affinity in CYP-family enzymes, as demonstrated by direct spectroscopic binding studies of 2-methylimidazole to deuteroheme (K = 1.25 × 10^4 M^−1) [4]. Substituting the 4-chlorophenethyl amide with a 2-chlorobenzyl amine (as in MFT-279) alters both the linker geometry (amide vs. amine) and the aryl ring substitution pattern, which can affect target residence time, CYP selectivity, and metabolic stability [3][4]. The fusion of imidazole and pyridazine into an imidazo[1,2-b]pyridazine (as in the Pfizer PDE4 patent series) abolishes the rotational freedom of the imidazole ring and fundamentally changes the electrostatic surface, precluding direct comparison [2].

Quantitative Differentiation Evidence for N-[2-(4-Chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide Versus Closest Structural Comparators


6-Position 2-Methylimidazole vs. Unsubstituted Imidazole: Heme Iron Coordination Geometry and Affinity Modulation

The 2-methylimidazol-1-yl substituent at the pyridazine 6-position of the target compound represents a deliberate modification versus the unsubstituted imidazole in the reference aromatase inhibitor MFT-279 [1]. Direct spectroscopic binding studies performed with isolated deuteroheme in benzene solution demonstrate that 2-methylimidazole binds with an equilibrium constant K = 1.25 × 10^4 M^−1, forming a five-coordinate heme complex with distinct geometry compared to imidazole [2]. In a biologically relevant system, 1H NMR studies of 2-methylimidazole binding to horse heart cytochrome c revealed that the methyl substituent modulates both the kinetic and thermodynamic parameters of heme iron coordination, with measurable changes in heme electronic structure [2]. In pharmacological SAR, replacement of a piperidin-1-yl group by a 2-methylimidazol-1-yl group increased affinity for M1–M5 muscarinic receptors up to 8.3-fold, demonstrating that the 2-methylimidazole moiety can substantially enhance target binding relative to alternative heterocycles [3]. These data collectively indicate that the 2-methyl group on the imidazole ring is not a silent substitution but a pharmacodynamically active element that can alter the compound's binding mode, residence time, and selectivity profile relative to unsubstituted imidazole analogs.

Aromatase inhibition CYP enzyme binding Heme-iron coordination chemistry Medicinal chemistry SAR

3-Position Carboxamide Linker vs. Amine Linker: Implications for Target Residence Time and Metabolic Stability

The target compound employs a pyridazine-3-carboxamide linkage connecting to the 4-chlorophenethyl group, whereas the closest known active analog MFT-279 uses a 3-amino linkage to a 2-chlorobenzyl group [1]. The carboxamide linker introduces a carbonyl oxygen that can participate in additional hydrogen bonding interactions within the target binding pocket, and the amide bond rotation barrier (~15–20 kcal/mol) restricts conformational freedom compared to a secondary amine [2][3]. In the TYK2 pyridazine-3-carboxamide series, the amide carbonyl engages in a critical hydrogen bond with the JH2 pseudokinase domain backbone, and substitution of the amide with an amine abolished inhibitory activity [2]. In the context of CYP enzyme inhibition, the carboxamide offers greater metabolic stability than an amine linker because N-dealkylation is a major clearance pathway for secondary amines, whereas amide hydrolysis requires specific amidases [1][3]. MFT-279 demonstrated no effect on cytochrome P-450 dependent steroid biosynthesis reactions at effective aromatase-inhibitory concentrations, suggesting the pyridazine-imidazole core itself carries inherent CYP selectivity [1].

Linker SAR Metabolic stability CYP selectivity Amide vs. amine bond

4-Chlorophenethyl vs. 2-Chlorobenzyl Aryl Substituent: Topological and Electronic Differentiation

The target compound incorporates a 4-chlorophenethyl group (ethyl linker + para-Cl phenyl) on the carboxamide nitrogen, whereas MFT-279 uses a 2-chlorobenzyl group (methylene linker + ortho-Cl phenyl) on a secondary amine [1]. The ethyl linker in the target compound adds one additional rotatable bond and extends the aryl ring further from the pyridazine core (approx. 1.5 Å longer than the benzyl linker), which can affect access to deeper hydrophobic subpockets [2]. The para-chloro substitution positions the chlorine atom at the 4-position of the phenyl ring, generating a linear molecular shape with a different dipole moment vector compared to the bent geometry of the ortho-chloro benzyl group [2]. These topological differences are non-trivial for structure-based drug design: para-substituted phenethyl groups have been demonstrated to improve CYP isoform selectivity profiles in certain kinase inhibitor series compared to ortho-substituted benzyl analogs, though direct CYP profiling data for the target compound are not yet published [3].

Aryl substitution pattern ClogP modulation Binding pocket topology CYP selectivity

Physicochemical Property Differentiation: Calculated logP, TPSA, and Hydrogen Bonding Capacity Versus MFT-279 and Deucravacitinib

The target compound (MW 341.8 g/mol, C17H16ClN5O) possesses physicochemical properties that position it in a distinct drug-like chemical space compared to its closest analogs . The 2-methyl group on the imidazole ring increases lipophilicity relative to unsubstituted imidazole analogs: the calculated logP (ClogP) for the target compound is estimated at ~3.0–3.5, compared to ~2.5 for MFT-279 (free base, MW ~289.7 g/mol) [1]. The carboxamide group provides one H-bond donor (NH) and two H-bond acceptors (C=O and pyridazine N), whereas MFT-279's secondary amine linker offers one H-bond donor but no carbonyl acceptor [1]. The target compound's topological polar surface area (TPSA) is calculated at ~72 Ų, which falls within the favorable range for oral bioavailability (<140 Ų) and CNS penetration (<90 Ų), though the chlorine atom and 2-methyl group reduce CNS MPO desirability relative to smaller, less lipophilic analogs [2]. Deucravacitinib (MW 425.5 g/mol, TPSA ~112 Ų, ClogP ~2.8) occupies a different property space due to its larger, more polar cyclopropanecarboxamide and methoxy-triazole substituents [2]. The target compound's intermediate MW and moderate lipophilicity make it suitable as a screening hit or lead optimization starting point for programs requiring balanced permeability and solubility.

Physicochemical properties Drug-likeness logP TPSA Lead optimization

Scaffold Topology Differentiation: Monocyclic Pyridazine-3-Carboxamide vs. Fused Imidazo[1,2-b]pyridazine PDE4/Kinase Inhibitors

The target compound belongs to the monocyclic pyridazine-3-carboxamide scaffold class, which is structurally and mechanistically distinct from the imidazo[1,2-b]pyridazine fused bicyclic scaffold exemplified by the Pfizer PDE4 inhibitor patent series (US 10,669,279) [1]. In imidazo[1,2-b]pyridazines, the imidazole ring is fused to the pyridazine, creating a planar, conformationally restricted bicyclic system that presents a different pharmacophoric surface to target proteins [1]. The target compound's non-fused architecture retains rotational freedom around the N(imidazole)–C(pyridazine) bond, allowing the 2-methylimidazole ring to adopt multiple orientations and potentially engage different binding site residues compared to the rigid fused system [2]. This scaffold distinction has practical procurement implications: the imidazo[1,2-b]pyridazine series has been optimized primarily for PDE4B inhibition (with associated CNS, respiratory, and autoimmune indications), while the non-fused 6-(imidazol-1-yl)pyridazine series has historical precedent for aromatase inhibition (MFT-279, IC50 = 2.39 nM) [3][1]. The TYK2 JH2-targeting pyridazine-3-carboxamides represent yet a third pharmacological trajectory [2]. A screening library or lead optimization program targeting aromatase, CYP enzymes, or heme-iron proteins would rationally select the non-fused scaffold over the fused imidazopyridazine alternative.

Scaffold classification Kinase inhibitor PDE4 inhibitor Aromatase inhibitor Chemical series segregation

In Vivo Efficacy Precedent of the 6-(Imidazol-1-yl)pyridazine Pharmacophore: Tumor Regression in DMBA-Induced Rat Mammary Carcinoma Model (MFT-279)

Although direct in vivo data for the target compound are not yet published, the 6-(imidazol-1-yl)pyridazine pharmacophore has demonstrated robust oral in vivo efficacy through MFT-279 [1]. In PMSG-treated female rats, oral administration of MFT-279 at 10 and 20 mg/kg significantly suppressed the elevation of ovarian aromatase activity, confirming target engagement in vivo [1]. More critically, in the DMBA-induced rat mammary carcinoma model, MFT-279 administered orally at 20 mg/kg once daily for 28 days induced observable tumor regression, establishing proof-of-concept for the pyridazine-imidazole scaffold as an orally active anticancer agent [1]. The target compound incorporates structural modifications (2-methylimidazole, carboxamide linker, 4-chlorophenethyl) that are predicted to modulate pharmacokinetic properties relative to MFT-279, but the core scaffold's in vivo tolerability and oral efficacy precedent provides a de-risked starting point for lead optimization [1][2].

In vivo efficacy Breast cancer model DMBA-induced carcinoma Oral bioavailability Pharmacodynamic biomarker

Optimal Research and Industrial Application Scenarios for N-[2-(4-Chlorophenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide Based on Quantitative Differentiation Evidence


Aromatase (CYP19A1) Inhibitor Lead Optimization and Structure-Activity Relationship Studies

The target compound serves as a structurally differentiated analog of the known aromatase inhibitor MFT-279 (IC50 = 2.39 nM) [1]. The 2-methylimidazole modification at the 6-position, combined with the carboxamide linker and 4-chlorophenethyl substituent, provides a unique chemical vector for exploring SAR around the heme-iron coordinating imidazole moiety. Researchers can use this compound to investigate whether the 2-methyl group enhances aromatase binding affinity (consistent with the enhanced deuteroheme binding observed for 2-methylimidazole, K = 1.25 × 10^4 M^−1 [2]) or whether it introduces steric clashes that alter selectivity versus other CYP isoforms. The oral efficacy precedent established by MFT-279 in the DMBA-induced rat mammary carcinoma model [1] supports progression to in vivo PK/PD studies for optimized analogs derived from this scaffold.

Selectivity Profiling Across CYP Enzyme Family Using a Differentiated Imidazole Chemotype

The target compound's 2-methylimidazole and para-chlorophenethyl features distinguish it from both first-generation imidazole-based aromatase inhibitors (e.g., fadrozole) and from unsubstituted imidazole pyridazine analogs such as MFT-279 [1][3]. The 2-methyl group introduces a steric clash potential at the heme iron coordination site that may differentially affect binding to CYP isoforms with varying active site topologies, as demonstrated by the distinct binding parameters of 2-methylimidazole versus imidazole to cytochrome c [2]. Screening this compound in a panel of CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) alongside MFT-279 can quantify the selectivity impact of the 2-methyl substitution, generating data directly relevant to drug-drug interaction risk assessment for this chemotype.

Chemical Probe for Heme-Iron Protein Binding Mode Studies Using Spectroscopic Methods

The established spectroscopic signatures of 2-methylimidazole-heme complexes in organic solvents and in cytochrome c [2] enable the target compound to function as a chemical probe for studying heme protein interactions via UV-Vis, EPR, or resonance Raman spectroscopy. The pyridazine-3-carboxamide scaffold provides a distinct UV chromophore that can be monitored independently of the heme Soret band, allowing simultaneous tracking of ligand binding and heme electronic state changes. Comparative studies with MFT-279 (unsubstituted imidazole) can directly quantify the contribution of the 2-methyl group to heme binding thermodynamics and kinetics, providing fundamental insights for structure-based design of CYP inhibitors.

Dual-Pharmacophore Screening Library Component for Kinase and CYP Enzyme Drug Discovery Programs

The pyridazine-3-carboxamide core is a privileged scaffold for both TYK2 JH2 pseudokinase domain inhibition (exemplified by deucravacitinib) and CYP enzyme inhibition (exemplified by MFT-279) [1][4]. The target compound, with its 2-methylimidazole at the 6-position, can serve as a dual-purpose screening library member in organizations pursuing both oncology/immunology kinase targets and endocrinology CYP targets. Its intermediate physicochemical properties (MW 341.8, ClogP ~3.0–3.5, TPSA ~72 Ų) place it in an attractive lead-like chemical space suitable for hit-to-lead optimization across multiple target classes, offering procurement efficiency for multi-program screening collections.

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